molecular formula C9H9ClN2 B1590206 Quinolin-6-amine hydrochloride CAS No. 53472-17-6

Quinolin-6-amine hydrochloride

Cat. No.: B1590206
CAS No.: 53472-17-6
M. Wt: 180.63 g/mol
InChI Key: USHBRLVPWUDRRV-UHFFFAOYSA-N
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Description

Quinolin-6-amine hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-6-amine hydrochloride typically involves the amination of quinoline derivatives. One common method is the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by its conversion to the hydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions generally include:

    Temperature: 25-50°C

    Pressure: 1-5 atm

    Solvent: Ethanol or methanol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 6-nitroquinoline, hydrogen gas, palladium catalyst

    Reaction Conditions: Optimized for large-scale production, often involving higher pressures and temperatures to increase reaction rates

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: Quinolin-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinolin-6-imine derivatives

    Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine group

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution

Major Products:

    Oxidation: Quinolin-6-imine derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the reagents used

Scientific Research Applications

Quinolin-6-amine hydrochloride has a broad range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinolin-6-amine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. For example, it may inhibit kinases or proteases, leading to altered cellular functions. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities

    6-Nitroquinoline: A precursor in the synthesis of quinolin-6-amine hydrochloride

    Quinolin-8-amine: Another amine derivative with similar biological activities

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position on the quinoline ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

quinolin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHBRLVPWUDRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484135
Record name Quinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53472-17-6
Record name 53472-17-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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